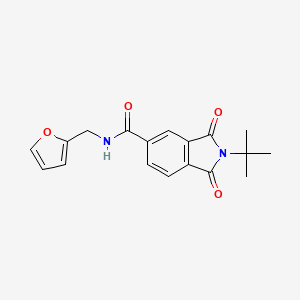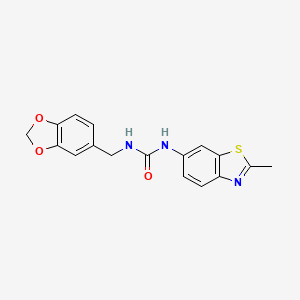![molecular formula C19H22N2O6 B5763086 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide](/img/structure/B5763086.png)
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide, also known as DMPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPPB belongs to the class of compounds known as carboximidamides, which have been studied extensively for their ability to modulate various biological processes. In
Mécanisme D'action
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide exerts its effects through the modulation of NMDA receptors, which are involved in the regulation of synaptic plasticity and memory formation. This compound binds to a specific site on the NMDA receptor, known as the glycine site, and enhances the activity of the receptor. This leads to an increase in the release of neurotransmitters, such as glutamate, which play a key role in learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its modulation of NMDA receptors, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in various cellular processes, including cell proliferation and differentiation. This compound has also been shown to have antioxidant effects, which may contribute to its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide in lab experiments is its specificity for the glycine site on the NMDA receptor, which allows for precise modulation of receptor activity. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor modulators, which may require higher concentrations to achieve desired effects.
Orientations Futures
There are a number of future directions for research on 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia, which are characterized by dysfunction of NMDA receptors. Another area of interest is the development of more potent this compound analogs, which may have improved therapeutic properties. Finally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential applications in various fields of research.
Méthodes De Synthèse
The synthesis of 3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide involves a multi-step process that begins with the reaction of 4-methoxyphenol with 2-bromo-1-(3,4-dimethoxyphenyl)ethanone to form 2-(4-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanone. This intermediate is then reacted with ethyl chloroformate to form 2-(4-methoxyphenoxy)-1-(3,4-dimethoxyphenyl)ethanoyl chloride, which is subsequently reacted with N-(3-aminopropyl)benzene-1,2-diamine to form this compound.
Applications De Recherche Scientifique
3,4-dimethoxy-N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}benzenecarboximidamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, this compound has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6/c1-12(26-15-8-6-14(23-2)7-9-15)19(22)27-21-18(20)13-5-10-16(24-3)17(11-13)25-4/h5-12H,1-4H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSUXBXTZOUEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CC(=C(C=C1)OC)OC)N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CC(=C(C=C1)OC)OC)\N)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763029.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5763036.png)
![2,5-dimethyl-7-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5763044.png)

![2-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}benzoic acid](/img/structure/B5763077.png)
![2-[(4-bromophenyl)thio]-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5763082.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]piperidine](/img/structure/B5763083.png)
![N-(4-{N-[(4,5-dimethyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5763095.png)

![4-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5763097.png)

![N-[4-(acetylamino)-2-methylphenyl]-2-phenylacetamide](/img/structure/B5763116.png)